molecular formula C19H26N6O B12226360 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12226360
M. Wt: 354.4 g/mol
InChI Key: KZOUWXWPIITBLL-UHFFFAOYSA-N
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Description

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown potential in various scientific research fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-ethylpyrimidine with piperazine under controlled conditions to form an intermediate compound. This intermediate is then reacted with oxan-4-yl-pyrimidine to yield the final product. The reaction conditions often include the use of solvents such as chloroform and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives. Substitution reactions can result in various alkylated or acylated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H26N6O

Molecular Weight

354.4 g/mol

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C19H26N6O/c1-2-15-12-20-19(21-13-15)25-7-5-24(6-8-25)18-11-17(22-14-23-18)16-3-9-26-10-4-16/h11-14,16H,2-10H2,1H3

InChI Key

KZOUWXWPIITBLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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